

Technical Guide: Determination of 9-Acetylphenanthrene's Molecular Weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Acetylphenanthrene

Cat. No.: B180964

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of **9-Acetylphenanthrene**, a key biochemical used in research. It includes precise physicochemical data, a detailed experimental protocol for molecular weight determination via mass spectrometry, and a workflow visualization to support laboratory applications.

Physicochemical Properties of 9-Acetylphenanthrene

9-Acetylphenanthrene is a polycyclic aromatic ketone. Accurate knowledge of its molecular weight and other properties is fundamental for quantitative analysis, reaction stoichiometry, and characterization in research and development settings. The key quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₂ O	[1] [2] [3] [4]
Average Molecular Weight	220.27 g/mol	[2] [4] [5]
Monoisotopic Mass	220.088815 Da	[1] [3]
CAS Number	2039-77-2	[2] [3] [4] [6]
Appearance	White needle-like crystals or powder	[4] [7]
Melting Point	73-74 °C	[4] [7]
Topological Polar Surface Area	17.1 Å ²	[1] [3]

Note: Slight variations in molecular weight (from 220.26 to 220.3 g/mol) are reported across different sources, which can be attributed to rounding and the use of different isotopic mass values in the calculation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[8\]](#)

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for determining the molecular weight of small organic compounds like **9-Acetylphenanthrene**. It offers high accuracy, sensitivity, and provides the monoisotopic mass, which is crucial for elemental composition analysis.[\[9\]](#)[\[10\]](#) The following protocol outlines a general procedure using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique in pharmaceutical and chemical analysis.[\[11\]](#)

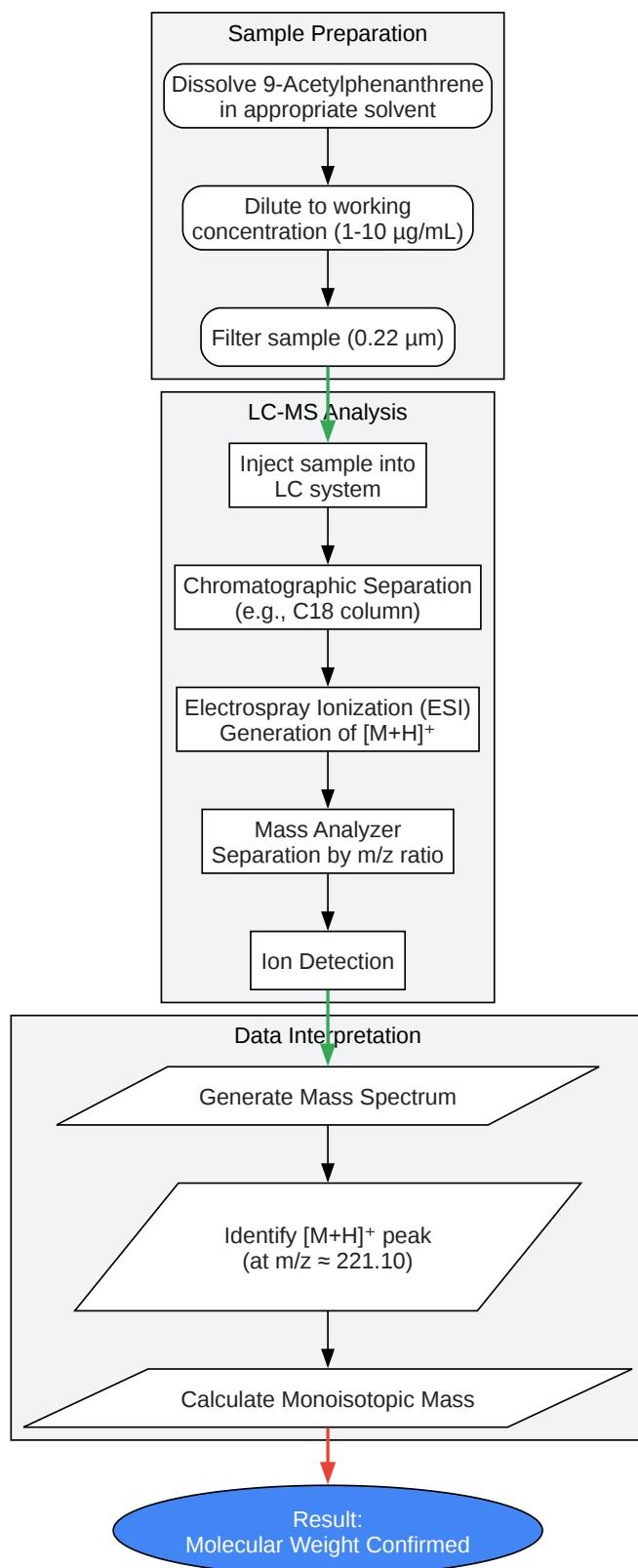
Objective: To accurately determine the molecular weight of a **9-Acetylphenanthrene** sample.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap)
- Ionization Source (e.g., Electrospray Ionization - ESI)

Materials:

- **9-Acetylphenanthrene** sample
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Volatile buffer/additive (e.g., formic acid or ammonium acetate)
- Syringe filters (0.22 µm)


Methodology:

- Standard and Sample Preparation:
 - Prepare a stock solution of **9-Acetylphenanthrene** (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
 - Create a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase as the diluent to ensure compatibility.
 - Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.[11]
- Liquid Chromatography (LC) Separation:
 - Equip the HPLC with a suitable column (e.g., C18 reversed-phase).
 - Set up a mobile phase gradient. For a non-polar compound like **9-Acetylphenanthrene**, a typical gradient might run from water with 0.1% formic acid (Mobile Phase A) to acetonitrile with 0.1% formic acid (Mobile Phase B).
 - Inject the prepared sample into the HPLC system. The LC step separates the analyte from impurities and matrix components.[12]
- Ionization:
 - The eluent from the LC column is directed into the mass spectrometer's ion source.

- For **9-Acetylphenanthrene**, positive-mode Electrospray Ionization (ESI) is typically effective. ESI is a soft ionization technique that keeps the molecule intact.[9]
- In positive mode, the molecule will be protonated to form the pseudomolecular ion $[M+H]^+$.
- Mass Analysis:
 - The generated ions are guided into the mass analyzer.[13]
 - The analyzer separates ions based on their mass-to-charge ratio (m/z).[13]
 - The instrument scans a predefined m/z range (e.g., 50-500 Da) to detect the ions.
- Detection and Data Analysis:
 - The detector measures the intensity of ions at each m/z value.
 - The resulting mass spectrum will show a peak corresponding to the protonated molecule. For **9-Acetylphenanthrene** (monoisotopic mass ≈ 220.09 Da), the primary peak will appear at an m/z of approximately 221.097 ($[C_{16}H_{12}O + H]^+$).
 - A smaller "M+1" peak may be observed at m/z 222 due to the natural abundance of the ^{13}C isotope.[13]
 - The molecular weight is confirmed by subtracting the mass of the adduct (in this case, a proton) from the measured m/z of the pseudomolecular ion.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of determining the molecular weight of **9-Acetylphenanthrene** using LC-MS.

[Click to download full resolution via product page](#)

Caption: Workflow for molecular weight determination via LC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Acetylphenanthrene | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. 9-乙酰基菲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 9-ACETYLPHENANTHRENE CAS#: 2039-77-2 [m.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. youtube.com [youtube.com]
- 11. biocompare.com [biocompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Determination of 9-Acetylphenanthrene's Molecular Weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180964#9-acetylphenanthrene-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com